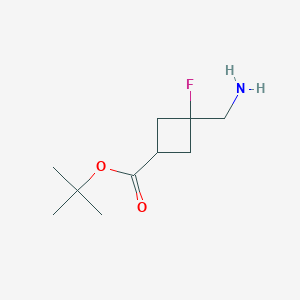
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate is an organic compound that features a cyclobutane ring substituted with an aminomethyl group, a fluorine atom, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated cyclobutane derivative with an aminomethylating agent, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods utilize advanced reactors and automation to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and the aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated cyclobutane derivatives and aminomethyl-substituted cyclobutanes. Examples include:
- tert-Butyl 3-(aminomethyl)-3-chlorocyclobutanecarboxylate
- tert-Butyl 3-(aminomethyl)-3-bromocyclobutanecarboxylate
- tert-Butyl 3-(aminomethyl)-3-hydroxycyclobutanecarboxylate
Uniqueness
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific reactivity and stability profiles .
生物活性
Overview of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{10}H_{16}FNO_2
- Molecular Weight : Approximately 201.24 g/mol
This compound features a cyclobutane ring with a fluorine atom and an aminomethyl group, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its potential interactions with various biological targets, including enzymes and receptors. The presence of the amino group suggests possible interactions with neurotransmitter systems or enzyme inhibition pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures may possess antimicrobial properties. The fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi.
Case Studies
- Antimicrobial Studies : In vitro studies have shown that similar fluorinated cyclobutane derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Further studies are needed to determine the specific efficacy of this compound.
- Neuroactive Properties : Compounds containing aminomethyl groups have been studied for their neuroactive properties, suggesting potential applications in treating neurological disorders. The structural similarity to known neuroactive agents warrants investigation into its effects on neurotransmitter systems.
Research Findings
- Synthesis and Characterization : The synthesis typically involves the reaction of tert-butyl cyclobutanecarboxylate with an appropriate amine under controlled conditions to yield the desired aminomethyl derivative.
- Biological Assays : Preliminary assays indicate that modifications in the structure can significantly alter biological activity, emphasizing the need for structure-activity relationship (SAR) studies.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C_{10}H_{16}FNO_2 |
| Molecular Weight | 201.24 g/mol |
| Potential Biological Activities | Antimicrobial, Neuroactive |
| Synthesis Method | Reaction with amine |
属性
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQTWZWUAYMTEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













